![molecular formula C11H12ClN3 B3020914 2-chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine CAS No. 956356-31-3](/img/structure/B3020914.png)

2-chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine

描述

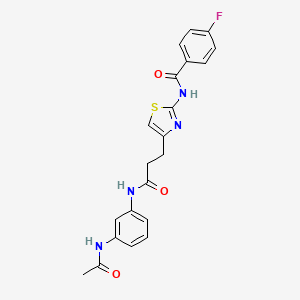

The compound "2-chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine" is a pyridine derivative that is likely to exhibit interesting chemical and physical properties due to the presence of a pyrazole ring and chlorine substituent. While the provided papers do not directly discuss this compound, they do provide insights into similar pyridine and pyrazole derivatives, which can be used to infer potential characteristics and behaviors of the compound .

Synthesis Analysis

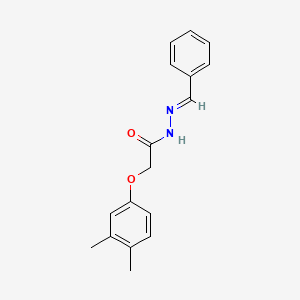

The synthesis of pyridine and pyrazole derivatives often involves multi-step reactions that include the formation of intermediate compounds. For instance, the synthesis of novel oxadiazole derivatives from a chloroimidazo[1,5-a]pyridine precursor involves carboxylic acid and ethyl pyrazole carboxylate intermediates . This suggests that the synthesis of "2-chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine" could similarly involve the formation of intermediates through reactions such as nucleophilic substitution or condensation.

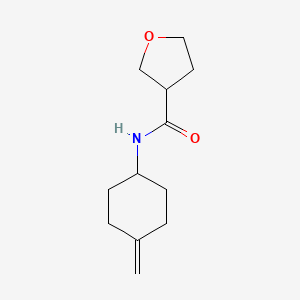

Molecular Structure Analysis

The molecular structure of pyridine and pyrazole derivatives is often characterized using spectroscopic methods such as IR, NMR, and UV-vis absorption . For example, the dihydropyrazole ring in a related compound adopts an envelope conformation, and the piperidine fused ring a twisted-chair conformation . These findings suggest that "2-chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine" may also exhibit a complex conformation that could be elucidated using similar spectroscopic techniques.

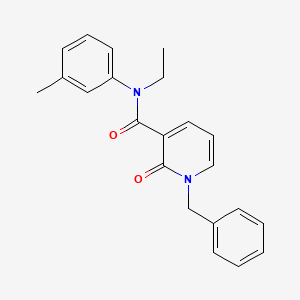

Chemical Reactions Analysis

The reactivity of pyridine and pyrazole derivatives can be influenced by the substituents on the rings. For instance, the absorption and emission maxima of certain compounds were found to be less correlated with substituent groups on the pyrazole and benzene moieties . This indicates that the electronic properties of "2-chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine" could be similarly influenced by its chlorine and methyl substituents, affecting its reactivity in chemical reactions.

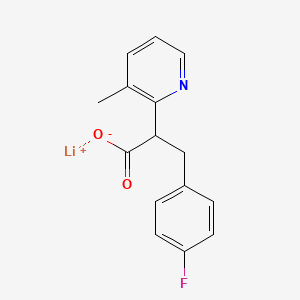

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine and pyrazole derivatives can be diverse. For example, complexes of Schiff bases with pyrazoline and pyridine moieties have been synthesized, showing coordination through carbonyl oxygen and azomethine nitrogen . Additionally, the photoluminescent properties of related compounds have been studied, indicating potential for luminescence in "2-chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine" as well . The presence of chlorine could also affect the compound's solubility and reactivity.

科学研究应用

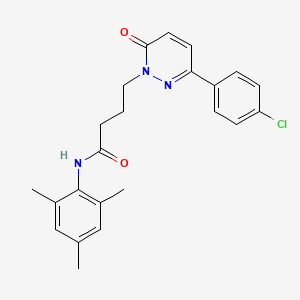

Applications of Pyrazole Derivatives:

-

Medicinal Chemistry and Drug Discovery :

- Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine .

- They have diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

- Pyrazolones and pyrazoles, featuring nitrogen–nitrogen bonds, are two of the most important classes of heterocycles, owing to their widespread occurrence in medicinal chemistry and functional materials .

Applications of Chloropyridines:

属性

IUPAC Name |

2-chloro-5-[(3,5-dimethylpyrazol-1-yl)methyl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3/c1-8-5-9(2)15(14-8)7-10-3-4-11(12)13-6-10/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRBWPBUHWRCSJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=CN=C(C=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401324643 | |

| Record name | 2-chloro-5-[(3,5-dimethylpyrazol-1-yl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401324643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821958 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine | |

CAS RN |

956356-31-3 | |

| Record name | 2-chloro-5-[(3,5-dimethylpyrazol-1-yl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401324643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline](/img/structure/B3020831.png)

![2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-phenylacetamide](/img/structure/B3020832.png)

![3-(3-chlorophenyl)-5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B3020833.png)

![3-chloro-N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B3020834.png)

![2-(4-fluorophenoxy)-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B3020836.png)